molecular formula C7H8N4O2 B13160815 Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate

Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13160815
M. Wt: 180.16 g/mol
InChI Key: SZTRBHODODNTQG-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, cyanomethyl, and ester groups. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and cyanomethyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

  • Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate
  • Methyl 4-amino-1-(cyanomethyl)-1H-imidazole-3-carboxylate

Comparison: Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to pyrrole and imidazole derivatives. The presence of the pyrazole ring enhances its stability and reactivity, making it a more versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 4-amino-1-(cyanomethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C7H8N4O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,3,9H2,1H3

InChI Key

SZTRBHODODNTQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1N)CC#N

Origin of Product

United States

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